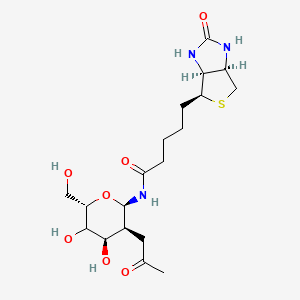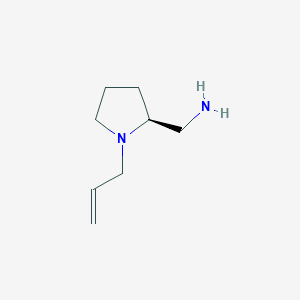![molecular formula C28H26Cl2N2Pd2.2C5H5.2Fe B1145942 DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium CAS No. 156279-08-2](/img/structure/B1145942.png)
DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium: is a complex organometallic compound with the molecular formula C38H20Cl2Fe2N2Pd2 and a molecular weight of 900.02 g/mol . This compound is notable for its unique structure, which includes both ferrocene and palladium components, making it an interesting subject for research in various fields of chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium typically involves the reaction of ferrocene derivatives with palladium chloride in the presence of suitable ligands . The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
化学反应分析
Types of Reactions: DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium undergoes various types of chemical reactions, including:
Oxidation: The ferrocene component can undergo oxidation reactions, often leading to the formation of ferrocenium ions.
Reduction: The palladium center can participate in reduction reactions, particularly in catalytic processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride or ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene component typically yields ferrocenium salts, while reduction of the palladium center can lead to the formation of palladium(0) complexes .
科学研究应用
Chemistry: In chemistry, DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions .
Biology and Medicine: Research in biology and medicine has explored the potential of this compound in drug development, particularly for its anticancer properties. The ferrocene component is known for its bioactivity, and the palladium center can facilitate the delivery of the compound to target cells .
Industry: In industry, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific electronic and magnetic properties .
作用机制
The mechanism of action of DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium involves several molecular targets and pathways:
Catalysis: The palladium center acts as a catalyst in various organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
相似化合物的比较
Di-μ-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium(II): This compound has a similar palladium center but different ligands, leading to variations in reactivity and applications.
Bis(ferrocenyl)dipalladium(II) complexes: These compounds also contain ferrocene and palladium components but differ in their specific structures and properties.
Uniqueness: DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium is unique due to its combination of ferrocene and palladium components, which confer both catalytic and bioactive properties. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and industry .
属性
InChI |
InChI=1S/2C14H13N.2C5H5.2ClH.2Fe.2Pd/c2*1-11-7-9-14(10-8-11)15-12(2)13-5-3-4-6-13;2*1-2-4-5-3-1;;;;;;/h2*3-5,7-10H,1-2H3;2*1-5H;2*1H;;;;/q2*-1;;;;;;;;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPPDYVVCVABQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)[C]2[CH][CH][CH][C-]2.CC1=CC=C(C=C1)N=C(C)[C]2[CH][CH][CH][C-]2.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ClH+][Pd][ClH+].[Fe].[Fe].[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38Cl2Fe2N2Pd2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-Chloro-2-(4-chloro-3-trifluoroMethyl-benzenesulfonylaMino)-phenoxy]-3-Methoxy-N-(2-piperidin-1-](/img/new.no-structure.jpg)

![1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER](/img/structure/B1145864.png)
![1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1145870.png)


![N-cyclohexylcyclohexanamine;(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B1145874.png)
![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
